3-(Furan-2-ylmethyl)-2-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one
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Overview
Description
3-(Furan-2-ylmethyl)-2-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a furan ring, a methoxyphenyl group, and a dihydroquinazolinone core, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethyl)-2-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with furan-2-carbaldehyde under acidic conditions to yield the target compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-ylmethyl)-2-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the dihydroquinazolinone core to fully reduced quinazoline derivatives.
Substitution: The furan and methoxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce new substituents on the furan or methoxyphenyl rings.
Scientific Research Applications
3-(Furan-2-ylmethyl)-2-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Its potential therapeutic applications are being explored in the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Furan-2-ylmethyl)-2-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 2-(4-Methoxyphenyl)-3-(pyridin-2-ylmethyl)-1,2-dihydroquinazolin-4-one
- 3-(Furan-2-ylmethyl)-2-(4-chlorophenyl)-1,2-dihydroquinazolin-4-one
- 3-(Thiophen-2-ylmethyl)-2-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one
Uniqueness
What sets 3-(Furan-2-ylmethyl)-2-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one apart from similar compounds is its unique combination of the furan ring and methoxyphenyl group, which contribute to its distinct chemical properties and biological activities. This unique structure allows it to interact with different molecular targets and exhibit a broader range of biological effects compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C20H18N2O3 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H18N2O3/c1-24-15-10-8-14(9-11-15)19-21-18-7-3-2-6-17(18)20(23)22(19)13-16-5-4-12-25-16/h2-12,19,21H,13H2,1H3 |
InChI Key |
AYNNISGPRVOKQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CO4 |
Origin of Product |
United States |
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